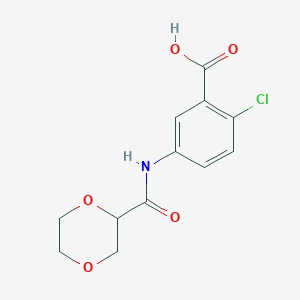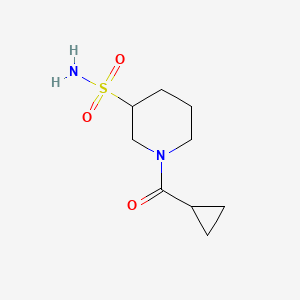
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide, also known as CPPS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the inhibition of certain enzymes, including carbonic anhydrase and aminopeptidase. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel. These effects are thought to contribute to the analgesic and anti-inflammatory properties of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Biochemical and Physiological Effects:
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as potential neuroprotective effects. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to have an effect on the cardiovascular system, including the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide for lab experiments is its specificity for certain enzymes and ion channels. This allows researchers to study the effects of these targets in a more controlled manner. However, one limitation of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research related to 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide. One area of interest is the development of more potent and selective 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide analogs. Additionally, there is potential for the use of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the potential of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in these areas.
In conclusion, 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has shown promise in a variety of research areas, and further study is needed to fully understand its potential.
Synthesis Methods
The synthesis of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the reaction of piperidine-3-sulfonamide with cyclopropanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is isolated through filtration and recrystallization. This synthesis method has been shown to be effective in producing high yields of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Scientific Research Applications
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been used in research related to pain management, inflammation, and neurological disorders.
properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c10-15(13,14)8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZFPNWPZGRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

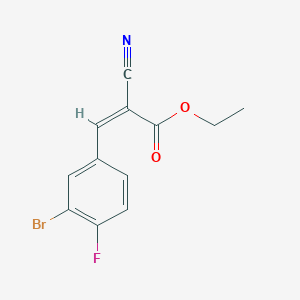


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
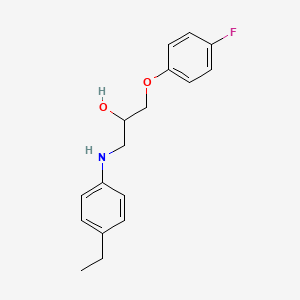
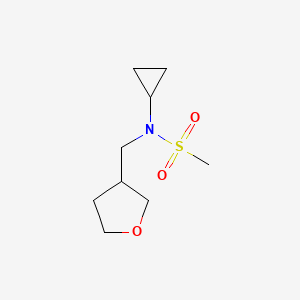
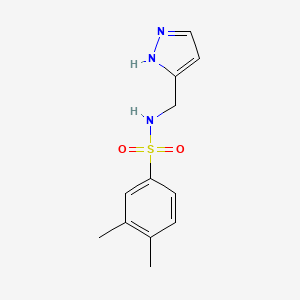

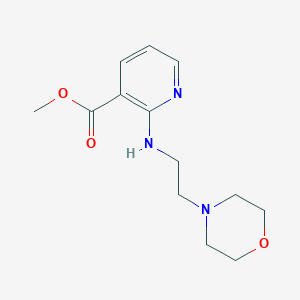
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
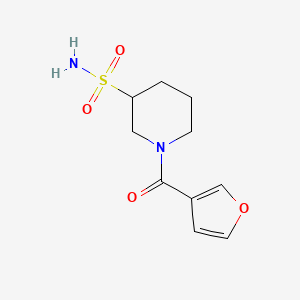
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
